2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(oxolan-2-yl)methyl]acetamide
Description
2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(oxolan-2-yl)methyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a sulfonyl group, and a pyridinone moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Properties
IUPAC Name |
2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O5S/c1-14-6-9-21(10-7-14)27(24,25)16-5-2-8-20(18(16)23)13-17(22)19-12-15-4-3-11-26-15/h2,5,8,14-15H,3-4,6-7,9-13H2,1H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGYOVPXCONBCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NCC3CCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(oxolan-2-yl)methyl]acetamide involves multiple steps, starting with the preparation of the key intermediates. The synthetic route typically includes:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the appropriate starting materials and reagents.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides.
Formation of the Pyridinone Moiety: The pyridinone moiety is synthesized through cyclization reactions involving suitable precursors.
Coupling Reactions: The final step involves coupling the intermediates to form the desired compound under specific reaction conditions, such as controlled temperature and pH.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(oxolan-2-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent due to its biological activities:
- Antimicrobial Activity : The sulfonamide moiety is known for its antibacterial properties, making this compound a candidate for treating infections.
- Antihypertensive Effects : Its interaction with specific receptors may help modulate blood pressure.
Drug Development
Research focuses on its role as a lead compound for developing new drugs targeting various diseases. Molecular docking studies indicate that it may bind effectively to enzymes or receptors involved in critical biological pathways.
Biological Studies
The compound is studied for its interactions with enzymes and receptors:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, leading to therapeutic effects.
- Receptor Binding : Affinity for certain receptors can influence cellular signaling pathways associated with hypertension and other conditions.
Table 1: Structural Features and Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Dihydropyridine core, sulfonyl group, piperidine | Antimicrobial, antihypertensive, enzyme inhibition |
Mechanism of Action
The mechanism of action of 2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(oxolan-2-yl)methyl]acetamide include:
- N-(4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl)acetamide
- N-(2,3-dimethylphenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide
- N-(3,4-dimethoxyphenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide
These compounds share structural similarities but differ in specific functional groups, which can influence their chemical properties and applications
Biological Activity
The compound 2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(oxolan-2-yl)methyl]acetamide is a synthetic organic molecule that has attracted attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 409.5 g/mol
The compound features:
- A dihydropyridine core, which is known for various pharmacological activities.
- A sulfonyl group , enhancing solubility and biological activity.
- A piperidine moiety , often associated with diverse therapeutic effects.
Table 1: Structural Features and Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Dihydropyridine core, sulfonyl group, piperidine | Antimicrobial, antihypertensive, enzyme inhibition |
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. Studies have shown that it may act as an inhibitor of various enzymes and receptors involved in critical biological pathways.
- Enzyme Inhibition : The sulfonamide moiety is known for its ability to inhibit enzymes, which can lead to therapeutic effects such as antibacterial activity and modulation of metabolic pathways.
- Receptor Binding : The compound may exhibit affinity for certain receptors, influencing cellular signaling pathways associated with hypertension and other conditions.
Antimicrobial Activity
Research has demonstrated that the compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been tested against Salmonella typhi and Staphylococcus aureus, showing moderate to strong inhibitory effects.
Antihypertensive Effects
A study on structurally related compounds indicated that derivatives similar to this compound could produce hypotensive effects through alpha-blocking actions. This suggests that the target compound may also share similar properties, potentially making it useful in managing hypertension.
Table 2: Summary of Biological Activities from Relevant Studies
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. Modifications in the piperidine or dihydropyridine rings can significantly influence the efficacy and selectivity of the compound towards its biological targets.
Key Points in SAR
- Piperidine Substituents : Variations in substituents on the piperidine ring can enhance or reduce biological activity.
- Dihydropyridine Core Modifications : Altering functional groups on the dihydropyridine core may improve binding affinity to target enzymes or receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
